molecular formula C12H11NO3S B12358296 (2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

(2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B12358296
M. Wt: 249.29 g/mol
InChI Key: YVCJTVFFQYQYEA-WUXMJOGZSA-N
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Description

(2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one: is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidine ring fused with a ketone and a methoxyphenyl group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

    Antimicrobial Activity: Studies have shown that thiazolidinone derivatives exhibit significant antibacterial and antifungal properties.

    Anti-inflammatory Agents: The compound has potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in inflammation.

Industry:

    Pharmaceuticals: It is used in the development of new drugs targeting various diseases.

    Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The anti-inflammatory effects are likely due to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • (2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-2-one
  • (2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-5-one
  • (2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-3-one

Comparison:

  • Structural Differences: The position of the ketone group and the substitution pattern on the thiazolidine ring vary among these compounds.
  • Biological Activity: While all these compounds exhibit some level of biological activity, (2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which may enhance its interaction with molecular targets.
  • Chemical Reactivity: The reactivity of these compounds can differ based on the position of functional groups, affecting their suitability for various applications.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

(2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NO3S/c1-16-10-5-3-2-4-8(10)9(14)6-12-13-11(15)7-17-12/h2-6H,7H2,1H3,(H,13,15)/b12-6+

InChI Key

YVCJTVFFQYQYEA-WUXMJOGZSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/2\NC(=O)CS2

Canonical SMILES

COC1=CC=CC=C1C(=O)C=C2NC(=O)CS2

Origin of Product

United States

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